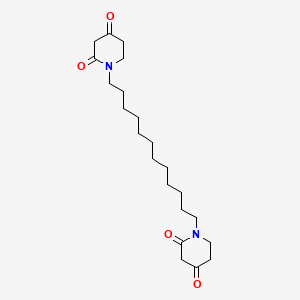![molecular formula C12H12O2 B14362826 6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one CAS No. 92841-24-2](/img/structure/B14362826.png)
6-Hydroxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is an organic compound belonging to the biphenyl family. This compound is characterized by a hydroxyl group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of the hydroxyl group and the dihydro structure makes this compound unique in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl or substituted biphenyl derivatives.
Reduction: The reduction of the biphenyl structure to introduce the dihydro component can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and reduction steps.
Continuous Flow Reactors: Employing continuous flow reactors to ensure consistent production and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated biphenyl derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Fully saturated biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one involves its interaction with molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: Lacks the hydroxyl group and dihydro structure.
4-Hydroxybiphenyl: Contains a hydroxyl group but lacks the dihydro structure.
2-Hydroxybiphenyl: Similar to 4-Hydroxybiphenyl but with the hydroxyl group in a different position.
Uniqueness
6-Hydroxy-4,5-dihydro[1,1’-biphenyl]-2(3H)-one is unique due to its specific combination of a hydroxyl group and a dihydro structure, which imparts distinct chemical and biological properties.
Propriétés
| 92841-24-2 | |
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
3-hydroxy-2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2 |
Clé InChI |
SVIKKVVYUBPUEO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=C(C(=O)C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


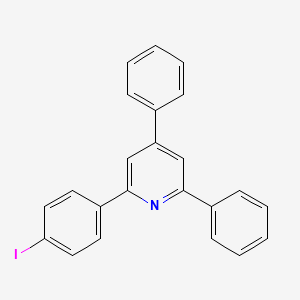
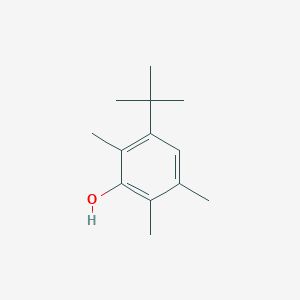
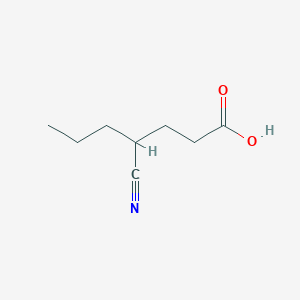
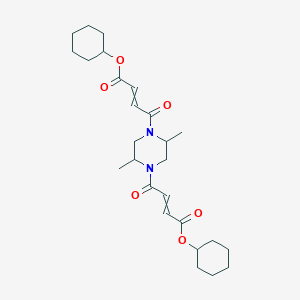


![2H-Furo[2,3-h]-1-benzopyran-2-one, 4,6-dimethyl-](/img/structure/B14362781.png)
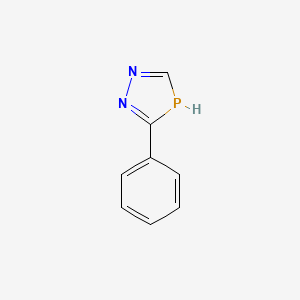
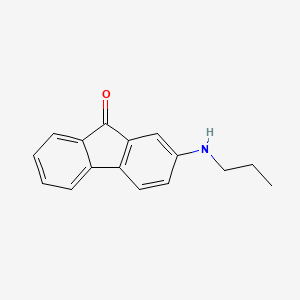

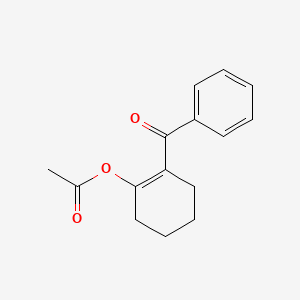
![4-[(Dimethylsulfamoyl)amino]-N-(4-ethylphenyl)benzamide](/img/structure/B14362809.png)
